molecular formula C17H13BrO4 B287951 5-Bromo-2-hydroxy-3-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

5-Bromo-2-hydroxy-3-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No. B287951
M. Wt: 361.2 g/mol
InChI Key: DPJGKQFFWYJGRO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-3-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as BHMC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BHMC belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BHMC is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. BHMC has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. BHMC has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BHMC has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and inhibit the proliferation of cancer cells. BHMC has also been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BHMC for lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce derivatives with different biological activities. However, one of the limitations of BHMC is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BHMC. One area of interest is the development of BHMC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of BHMC as a potential treatment for metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of BHMC and its potential therapeutic applications.

Synthesis Methods

BHMC can be synthesized using a variety of methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. One of the most commonly used methods for synthesizing BHMC is the Claisen-Schmidt condensation, which involves the reaction of 2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base catalyst.

Scientific Research Applications

BHMC has been extensively studied for its potential therapeutic applications. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. BHMC has also been studied for its potential as a neuroprotective agent and as a treatment for metabolic disorders.

properties

Product Name

5-Bromo-2-hydroxy-3-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H13BrO4

Molecular Weight

361.2 g/mol

IUPAC Name

5-bromo-2-hydroxy-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13BrO4/c1-22-16-5-3-2-4-11(16)6-8-14(19)13-10-12(18)7-9-15(20)17(13)21/h2-10H,1H3,(H,20,21)/b8-6+

InChI Key

DPJGKQFFWYJGRO-SOFGYWHQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC(=C2)Br)O

SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O

Origin of Product

United States

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